NCX 466

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

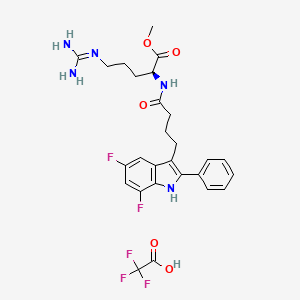

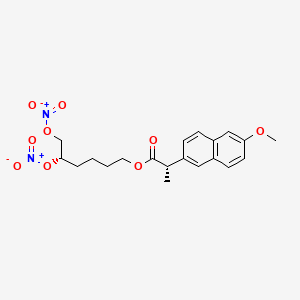

NCX 466 ist ein Cyclooxygenase-hemmender Stickstoffmonoxid-Donor. Es ist bekannt für seine doppelte Wirkung, Cyclooxygenase-Enzyme (COX-1 und COX-2) zu hemmen und gleichzeitig Stickstoffmonoxid freizusetzen. Diese Verbindung hat in einem Mausmodell der Bleomycin-induzierten Lungenfibrose eine höhere Wirksamkeit als ihr analoges Medikament Naproxen gezeigt, um die Spiegel des profibrotischen Zytokins Transforming Growth Factor-beta und des oxidativen Stresses zu senken .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Veresterung von (αS)-6-Methoxy-α-methyl-2-Naphthalenessigsäure mit (5S)-5,6-Bis(nitrooxy)hexanol. Die Reaktion erfordert typischerweise die Verwendung eines starken Säurekatalysators und wasserfreier Bedingungen, um die Bildung der Esterbindung zu gewährleisten. Die Reaktion wird bei einer kontrollierten Temperatur durchgeführt, um die Zersetzung der Nitrooxygruppen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, und die Reaktionsbedingungen werden für maximalen Ertrag und Reinheit optimiert. Das Endprodukt wird durch Techniken wie Umkristallisation und Chromatographie gereinigt, um eine Reinheit von ≥98% zu erreichen .

Wissenschaftliche Forschungsanwendungen

NCX 466 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and nitrooxy group reactions.

Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis in lung diseases.

Industry: Used in the development of new cyclooxygenase inhibitors and nitric oxide donors.

Wirkmechanismus

Target of Action

The primary target of NCX 466 is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound acts as a cyclooxygenase-inhibiting nitric oxide donor . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . Simultaneously, it releases nitric oxide (NO), a potent vasodilator that can relax smooth muscle cells .

Biochemical Pathways

The action of this compound affects multiple biochemical pathways. By inhibiting COX enzymes, it disrupts the synthesis of prostaglandins, reducing inflammation and pain . The release of nitric oxide can stimulate the soluble guanylate cyclase pathway, leading to the relaxation of smooth muscle cells .

Pharmacokinetics

It is known that this compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The inhibition of COX enzymes and the release of nitric oxide by this compound result in a reduction of inflammation and pain, as well as potential vasodilation . In a mouse model of bleomycin-induced lung fibrosis, this compound demonstrated higher efficacy than naproxen, its congener drug, in reducing levels of the profibrotic cytokine transforming growth factor-β and oxidative stress .

Biochemische Analyse

Biochemical Properties

NCX 466 interacts with the enzymes COX-1 and COX-2, inhibiting their activity while simultaneously releasing nitric oxide . This dual action makes this compound a unique biochemical agent.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It demonstrates higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide . This dual action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It has been shown to have a higher efficacy than naproxen in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent bleomycin-induced airway stiffness and collagen accumulation . At the highest dose, this compound was significantly more effective than naproxen in reducing the levels of the pro-fibrotic cytokine TGF-β .

Metabolic Pathways

Its ability to inhibit COX-1 and COX-2 enzymes suggests that it may play a role in the metabolism of prostaglandins .

Transport and Distribution

Its ability to inhibit COX-1 and COX-2 and release nitric oxide suggests that it may be distributed to sites of inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NCX 466 involves the esterification of (αS)-6-methoxy-α-methyl-2-naphthaleneacetic acid with (5S)-5,6-bis(nitrooxy)hexanol. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to ensure the formation of the ester bond. The reaction is carried out at a controlled temperature to prevent the decomposition of the nitrooxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NCX 466 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Nitrooxygruppen können oxidiert werden, um Nitratester zu bilden.

Reduktion: Die Nitrooxygruppen können reduziert werden, um Hydroxylamine zu bilden.

Substitution: Die Esterbindung kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Nitratester.

Reduktion: Hydroxylamine.

Substitution: Substituierte Ester und Amide.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Nitrooxygruppenreaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die Stickstoffmonoxid beinhalten.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Reduzierung von Entzündungen und Fibrose bei Lungenerkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Cyclooxygenase-Hemmer und Stickstoffmonoxid-Donoren verwendet.

Wirkmechanismus

This compound übt seine Wirkungen durch einen dualen Mechanismus aus:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naproxen: Ein nicht-steroidales Antirheumatikum, das COX-1 und COX-2 hemmt, aber kein Stickstoffmonoxid freisetzt.

Aspirin: Ein weiterer COX-Hemmer, der keine Stickstoffmonoxid-donierenden Eigenschaften besitzt.

Einzigartigkeit von NCX 466

This compound ist einzigartig in seiner doppelten Wirkung, Cyclooxygenase-Enzyme zu hemmen und gleichzeitig Stickstoffmonoxid freizusetzen. Dieser duale Mechanismus bietet im Vergleich zu anderen COX-Hemmern wie Naproxen und Aspirin verbesserte entzündungshemmende und antifibrotische Wirkungen .

Eigenschaften

IUPAC Name |

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSNUCZIUBIBF-LIRRHRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.